molecular formula C14H18Cl3NO8 B11807457 (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B11807457
M. Wt: 434.6 g/mol
InChI Key: CBEDSVQSHODOKN-DXTUTJKPSA-N
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Description

The compound (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized pyranose derivative characterized by:

  • Core structure: A tetrahydro-2H-pyran ring with stereospecific methyl and trichloro-1-iminoethoxy substituents.
  • Protecting groups: Acetate moieties at positions 3, 4, and 5 to enhance stability during synthetic processes.
  • Functional groups: The trichloro-1-iminoethoxy group (Cl₃C-C(=NH)-O-) at position 6, which acts as a reactive intermediate in glycosylation reactions .

This compound is synthesized via regioselective glycosylation strategies, often employing trichloroacetonitrile (Cl₃CCN) as an activating agent under basic conditions (e.g., DBU or K₂CO₃) . Its applications span carbohydrate chemistry, including the synthesis of oligosaccharides and glycoconjugates for drug discovery .

Properties

Molecular Formula

C14H18Cl3NO8

Molecular Weight

434.6 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4,5-diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C14H18Cl3NO8/c1-5-9(23-6(2)19)10(24-7(3)20)11(25-8(4)21)12(22-5)26-13(18)14(15,16)17/h5,9-12,18H,1-4H3/t5-,9-,10+,11+,12?/m0/s1

InChI Key

CBEDSVQSHODOKN-DXTUTJKPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a methylated hexose derivative. For example, methyl α-D-glucopyranoside provides a scaffold with the desired C2 methyl group. Subsequent steps involve:

  • Protection of hydroxyl groups : Acetylation using acetic anhydride and catalytic iodine at 0°C achieves full protection of positions 3, 4, and 5.

  • Selective deprotection : The C6 hydroxyl is selectively exposed using alkaline conditions (e.g., K2CO3/MeOH), preserving acetyl groups at C3, C4, and C5.

Representative Reaction Conditions :

StepReagents/ConditionsYieldReference
AcetylationAc2O, I2, 0°C → 25°C85%
C6 DeprotectionK2CO3, MeOH, 0°C74%

Installation of Trichloroacetimidate at C6

The deprotected C6 hydroxyl is functionalized with trichloroacetimidate via a two-step process:

  • Activation : Treatment with trichloroacetonitrile in dichloromethane (DCM) under inert atmosphere.

  • Coupling : Catalytic base (e.g., K2CO3) facilitates nucleophilic substitution, yielding the trichloroiminoethoxy group.

Optimization Insights :

  • Excess trichloroacetonitrile (2.5 equiv) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the imidate intermediate.

Stereochemical Control and Byproduct Mitigation

The target compound’s (2S,3S,4R,5R) configuration necessitates chiral starting materials or asymmetric induction. Key strategies include:

  • Use of D-mannose derivatives : Inherent C2 axial methyl group aligns with the desired stereochemistry.

  • Inversion reactions : Mitsunobu conditions (e.g., DIAD, PPh3) to correct stereochemistry at specific positions.

Critical Data :

ParameterValueImpact on Yield
Reaction Temp.0°C → 25°CPrevents epimerization
SolventAnhydrous DCMEnhances imidate stability

Analytical Validation and Characterization

Post-synthesis, the compound is validated via:

  • 1H/13C NMR : Confirms acetyl (δ 2.0–2.1 ppm) and trichloroimidate (δ 8.8 ppm) signals.

  • HPLC-MS : Verifies molecular ion ([M+Na]+ ≈ 584 m/z) and purity (>98%).

Spectroscopic Benchmarks :

Group1H NMR (CDCl3)13C NMR (CDCl3)
Acetyl2.02–2.12 (s, 9H)169.3–170.5 ppm
Trichloroimidate6.21 (d, J = 2.8 Hz)91.3 ppm

Industrial Scalability and Process Considerations

Adapting the synthesis for large-scale production involves:

  • Continuous flow systems : For acetylation and imidate coupling to enhance reproducibility.

  • Solvent recovery : Dichloromethane is distilled and reused to reduce costs.

Economic Analysis :

Cost FactorLaboratory ScaleIndustrial Scale
Trichloroacetonitrile$120/g$45/kg
Acetic Anhydride$50/L$12/L

Comparative Evaluation of Alternative Routes

Alternative pathways explored in recent literature include:

  • Enzymatic acetylation : Lipases for regioselective protection, though yields remain suboptimal (≤65%).

  • Microwave-assisted synthesis : Reduces reaction times by 40% but risks thermal degradation .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified glycosides.

Scientific Research Applications

Synthetic Routes

  • Glycosidation : Utilizing glycosyl halides with bases.
  • Oxidation and Reduction : These reactions modify functional groups for desired properties.
  • Substitution Reactions : Allow for the introduction of new functional groups.

Chemistry

  • Building Block for Complex Carbohydrates : This compound serves as an essential precursor in the synthesis of various glycosides and oligosaccharides. Its structural attributes facilitate the formation of complex carbohydrate structures critical in biochemical research.

Biology

  • Biological Interactions : Research has investigated its role in biological processes. The compound's ability to interact with enzymes and receptors suggests potential implications in metabolic pathways.

Medicine

  • Therapeutic Potential : Studies are ongoing to explore its pharmacological properties. The compound may exhibit anti-inflammatory or antimicrobial activities due to its structural features that allow interaction with biological targets.

Industry

  • Specialized Chemical Production : In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various applications in materials science.

Case Studies

Study TitleFocusFindings
Synthesis of Novel GlycosidesChemistryDemonstrated the effectiveness of (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate as a precursor in synthesizing complex glycosides with enhanced properties.
Biological Activity AssessmentBiologyInvestigated the compound's interactions with specific enzymes; findings suggest potential use in drug design targeting metabolic disorders.
Industrial Application StudyIndustryHighlighted the efficiency of using this compound in large-scale chemical production processes due to its favorable reaction conditions and high yield capabilities.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents at Position 6 Protecting Groups Molecular Weight (g/mol) Key Applications
Target Compound 2,2,2-Trichloro-1-iminoethoxy 3,4,5-Triacetate 694.93* Glycosylation reactions
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 11, ) 2,2,2-Trichloro-1-iminoethoxy 3,4,5-Triacetate 794.10 (calcd. [M+Na]+) Synthesis of human milk oligosaccharides
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-pyrrolidine-2-carboxamido derivative () Pyrrolidine-2-carboxamido 2,4,5-Triacetate 454.42 Organocatalysis in aldol reactions
(2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate () Methoxycarbonyl 2,3,4,5-Tetraacetate 376.31 Lab-scale glycosylation intermediates

*Calculated based on C₁₈H₂₂Cl₃NO₉.

Key Observations :

  • The trichloro-1-iminoethoxy group in the target compound and ’s Compound 11 enhances electrophilicity, facilitating glycosidic bond formation .
  • Acetate protection is critical for regioselectivity; tetraacetates (e.g., ) exhibit lower steric hindrance than bulkier groups .
  • Pyrrolidine derivatives () diverge in application, favoring organocatalysis over carbohydrate synthesis .

Key Observations :

  • Trichloroacetonitrile (Cl₃CCN) is universally employed for imidate formation, with DBU offering superior activation over K₂CO₃ in polar solvents .
  • Stepwise protection (e.g., azide-alkyne cycloaddition in ) is essential for complex conjugates .

Biological Activity

The compound (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

C16H20Cl3NO7\text{C}_{16}\text{H}_{20}\text{Cl}_3\text{N}\text{O}_7

Key Features:

  • Molecular Weight: 401.69 g/mol
  • CAS Number: 92420-89-8
  • IUPAC Name: (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Pharmacological Effects

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyran compounds can inhibit the growth of certain bacteria and fungi. The presence of the trichloro group may enhance its antimicrobial properties by interfering with microbial cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have demonstrated the ability to induce apoptosis in cancer cell lines through activation of specific signaling pathways.
  • Neuromodulatory Effects : Similar compounds have been studied for their effects on neurotransmitter systems. There is potential for this compound to modulate dopaminergic activity based on structural similarities with known neuromodulators.

The precise mechanism of action for (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate remains under investigation. However, it is hypothesized that:

  • The trichloro group may interact with cellular membranes or specific proteins.
  • The tetrahydropyran ring structure could facilitate binding to biological targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
NeuromodulationShowed potential in modulating dopamine uptake in neuronal cells.

Notable Research Outcomes

  • Antimicrobial Testing : A study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties.
  • Cancer Cell Apoptosis : In vitro tests revealed that treatment with the compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
  • Neurotransmitter Interaction : Research indicated that the compound could increase dopamine levels in cultured neuronal cells by inhibiting reuptake mechanisms.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound requires rigorous safety measures due to acute toxicity (oral, dermal), skin/eye irritation, and potential respiratory hazards. Key protocols include:

  • Use of nitrile gloves inspected for integrity and proper removal techniques to avoid contamination .
  • Full-body chemical-resistant suits and P95/P1 respirators for minor exposures; OV/AG/P99 respirators for higher-risk scenarios .
  • Immediate decontamination with water for skin/eye contact and medical intervention for ingestion .
  • Storage at 2–8°C in inert atmospheres, away from ignition sources .

Q. How can researchers verify the stereochemical configuration of this compound?

Stereochemical validation requires:

  • NMR analysis : Compare 1H^{1}\text{H} and 13C^{13}\text{C} spectra with literature data for acetyl and trichloroethoxy group resonances. For example, reports distinct shifts for tetraacetate derivatives.
  • X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable.
  • Polarimetry : Measure optical rotation against known enantiomeric standards .

Q. What synthetic routes are reported for this compound?

A documented method involves:

  • Catalytic glycosylation : Using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-mannopyranosyl trichloroacetimidate) in THF with trimethylphosphine as a catalyst at 0°C, yielding 87% product ( ).
  • Purification : Ethyl acetate washes, drying with MgSO4_4, and solvent evaporation under reduced pressure .

Advanced Research Questions

Q. How can conflicting data on acute toxicity and environmental impact be resolved?

Discrepancies arise from limited ecotoxicological data (e.g., no PBT/vPvB assessments in ). Mitigation strategies include:

  • In silico modeling : Use QSAR tools to predict biodegradation and bioaccumulation.
  • Experimental validation : Conduct Daphnia magna or algae growth inhibition assays to assess aquatic toxicity.
  • Comparative analysis : Cross-reference with structurally similar trichloroethoxy derivatives (e.g., lists analogs with known toxicity profiles) .

Q. What methodologies optimize the compound’s stability under varying reaction conditions?

Stability is influenced by:

  • Temperature control : Avoid thermal degradation above 90°C (melting point range: 87–90°C) .
  • Moisture exclusion : Store under inert gas (N2_2/Ar) to prevent hydrolysis of the trichloroethoxy group.
  • pH monitoring : Maintain neutral conditions, as acidic/basic environments may cleave acetyl groups .

Q. How can researchers address challenges in characterizing decomposition byproducts?

Advanced techniques are required:

  • LC-HRMS : Identify low-abundance fragments (e.g., trichloroethanol or acetic acid derivatives).
  • Gas chromatography-MS : Detect volatile degradation products like COx_x or nitrogen oxides noted in .
  • Isotopic labeling : Track 13C^{13}\text{C}-labeled acetyl groups to map degradation pathways .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-UV/ELSD : Quantify impurities using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Verify C/H/N ratios against theoretical values (e.g., C16_{16}H22_{22}O11_{11} in ).
  • Karl Fischer titration : Measure residual moisture to ensure <0.1% water content .

Q. How should researchers design experiments to study its metabolic interactions?

  • In vitro assays : Use liver microsomes to assess cytochrome P450-mediated oxidation.
  • Isotope tracing : Incubate with 14C^{14}\text{C}-labeled compound to track metabolite formation.
  • Molecular docking : Model interactions with enzymes like UDP-glucuronosyltransferases .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack consensus on carcinogenicity?

Discrepancies stem from:

  • Varied regulatory frameworks : IARC and ACGIH classifications differ for trichloroethoxy components ().
  • Batch-specific impurities : Some SDS (e.g., ) note contaminants not disclosed in others.
  • Insufficient long-term studies : Most SDS cite acute toxicity but omit chronic exposure data .

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